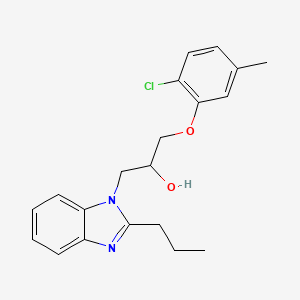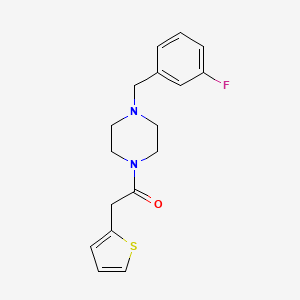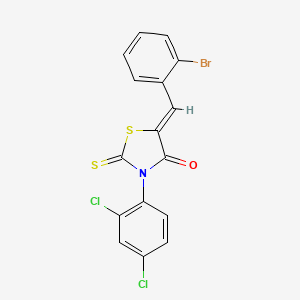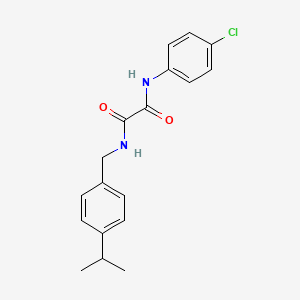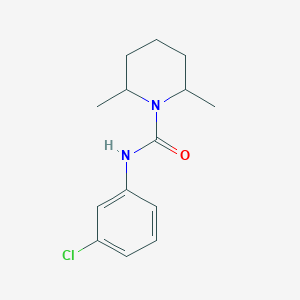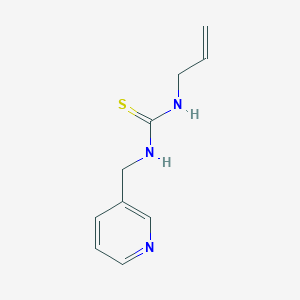
N-allyl-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(3-pyridinylmethyl)thiourea (APMT) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. APMT is a thiourea derivative that contains a pyridine ring and an allyl group. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones. This compound has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol and fatty acids in cells. The compound has been found to exhibit potent antifungal activity by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, the compound has been found to exhibit antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be easily scaled up for industrial production. This compound has also been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, the compound is relatively unstable and can degrade over time, which can limit its use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-allyl-N'-(3-pyridinylmethyl)thiourea. One potential application of the compound is as a pesticide or herbicide. This compound has been shown to exhibit potent activity against various pests and weeds, making it a potential alternative to traditional chemical pesticides and herbicides. Another potential application of this compound is as an anticancer agent. The compound has been found to inhibit the growth of various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. In addition, this compound has been shown to exhibit antiviral activity, and further studies are needed to determine its potential as an antiviral agent.
Métodos De Síntesis
N-allyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanamine with allyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-pyridinemethanamine with allyl isocyanate in the presence of a catalyst. The resulting product is then treated with thiourea to obtain this compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-allyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied in scientific research due to its potential application in various fields. The compound has been found to exhibit anticancer, antifungal, and antiviral properties. This compound has also been shown to have potential as a pesticide and herbicide. In addition, the compound has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones.
Propiedades
IUPAC Name |
1-prop-2-enyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-4-3-6-11-7-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOMRBZYRJGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
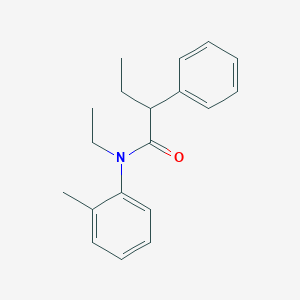
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B5169910.png)
![2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5169920.png)
![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)
